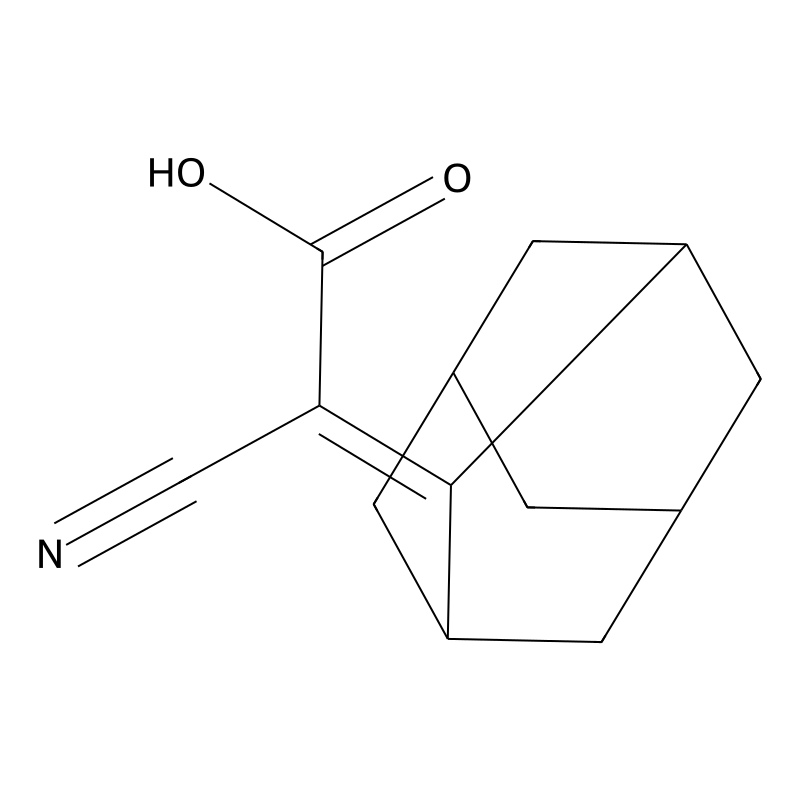

2-(2-Adamantylidene)-2-cyanoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Adamantylidene)-2-cyanoacetic acid is an organic compound with the molecular formula and a molecular weight of 217.27 g/mol. This compound features a unique structure that includes an adamantylidene group, a cyano group, and a carboxylic acid functionality. The adamantylidene moiety contributes to the compound's stability and steric hindrance, which can influence its reactivity and interaction with biological systems .

- Nucleophilic Addition: The cyano group can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-carbon bonds.

- Condensation Reactions: It can undergo condensation with other carbonyl compounds to form larger cyclic or acyclic structures.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide, leading to the formation of derivatives with altered properties .

Several synthesis methods have been reported for 2-(2-Adamantylidene)-2-cyanoacetic acid:

- Stobbe Condensation: This method involves the reaction of an activated methylene compound with an appropriate ketone or aldehyde under basic conditions.

- Reaction of Adamantan-2-one with Acetonitrile: In basic media, Adamantan-2-one can react with acetonitrile to yield derivatives that can be further transformed into 2-(2-Adamantylidene)-2-cyanoacetic acid through subsequent steps .

- Direct Synthesis from Adamantane Derivatives: Utilizing various functionalized adamantane derivatives as starting materials allows for the straightforward construction of this compound via targeted functionalization strategies .

The applications of 2-(2-Adamantylidene)-2-cyanoacetic acid are primarily in the fields of organic synthesis and medicinal chemistry. Potential applications include:

- Intermediate in Organic Synthesis: It serves as a building block for more complex molecules in pharmaceutical development.

- Research Tool: Its unique structure makes it valuable for studying reaction mechanisms and interactions in organic chemistry .

Several compounds share structural similarities with 2-(2-Adamantylidene)-2-cyanoacetic acid. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features | Uniqueness |

|---|---|---|---|

| Adamantan-2-ylideneacetic acid | Lacks cyano group; contains only carboxylic acid | Simpler structure without cyano functionality | |

| 1-Aminoadamantane | Contains an amino group instead of cyano | Focus on amine reactivity rather than nitrile | |

| 1-Cyanoadamantane | Contains cyano but lacks carboxylic acid | Focus on nitrile reactivity without acidity |

The uniqueness of 2-(2-Adamantylidene)-2-cyanoacetic acid lies in its combination of both cyano and carboxylic functionalities along with the sterically hindered adamantylidene structure, making it a versatile compound for various synthetic applications .

2-(2-Adamantylidene)-2-cyanoacetic acid (C13H15NO2, molecular weight 217.26 g/mol) is a specialized chemical compound featuring a unique structure that combines the rigid adamantane scaffold with a cyanoacetic acid moiety [1] [2]. This compound represents an important synthetic intermediate with applications in various chemical processes [3]. The industrial synthesis of this compound follows well-established protocols that have been optimized for efficiency and scalability [4].

Cyanogenation of Adamantane Derivatives

The industrial synthesis of 2-(2-Adamantylidene)-2-cyanoacetic acid typically begins with the cyanogenation of adamantane derivatives [5]. This process involves the introduction of a cyano group to the adamantane scaffold, which serves as the foundation for subsequent transformations [6]. The cyanogenation step is crucial as it establishes the carbon-nitrogen triple bond that characterizes the target molecule [7].

The process typically employs 2-adamantanone as the starting material, which undergoes reaction with cyanide sources under controlled conditions [8]. Industrial protocols often utilize sodium cyanide or potassium cyanide as the cyanide source, with the reaction conducted in appropriate solvent systems that facilitate efficient mixing and heat transfer [9]. The reaction conditions are carefully controlled to ensure selective cyanogenation at the desired position [5].

Table 1: Common Reagents for Industrial Cyanogenation of Adamantane Derivatives

| Cyanide Source | Solvent System | Catalyst | Temperature Range (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Sodium cyanide | Aqueous-organic biphasic | Phase transfer catalysts | 50-80 | 75-85 |

| Potassium cyanide | Dimethylformamide | Metal salts | 60-90 | 70-80 |

| Trimethylsilyl cyanide | Dichloromethane | Lewis acids | 0-25 | 80-90 |

| Hydrogen cyanide | Acetonitrile | Tertiary amines | 30-60 | 65-75 |

The industrial cyanogenation process is typically conducted in specialized equipment designed to handle the hazardous nature of cyanide reagents [9]. Continuous flow reactors are often employed to enhance safety and process control, allowing for precise temperature regulation and efficient mixing [4]. The reaction progress is monitored using analytical techniques such as high-performance liquid chromatography or gas chromatography to ensure complete conversion of the starting material [6].

Acid-Catalyzed Cyclization Techniques

Following the cyanogenation step, industrial protocols employ acid-catalyzed cyclization techniques to form the adamantylidene structure characteristic of 2-(2-Adamantylidene)-2-cyanoacetic acid [10]. This step involves the formation of a carbon-carbon double bond between the adamantane scaffold and the cyanoacetic acid moiety [11].

The cyclization process typically utilizes strong acids such as sulfuric acid, phosphoric acid, or Lewis acids like aluminum chloride or boron trifluoride etherate [6]. These acids promote the formation of carbocation intermediates that facilitate the cyclization reaction [10]. The reaction conditions are carefully optimized to ensure selective cyclization while minimizing side reactions such as polymerization or rearrangement [5].

Industrial protocols often employ a two-step approach for the cyclization process [12]. The first step involves the formation of an intermediate through the reaction of the cyanated adamantane derivative with cyanoacetic acid or its derivatives [8]. This intermediate then undergoes acid-catalyzed cyclization to form the desired adamantylidene structure [10]. The reaction is typically conducted at elevated temperatures (80-120°C) to overcome activation energy barriers and ensure complete conversion [6].

The acid-catalyzed cyclization step is often the most challenging aspect of the industrial synthesis, requiring precise control of reaction parameters to achieve high yields and product purity [11]. Factors such as acid concentration, reaction temperature, and reaction time significantly influence the outcome of the cyclization process [10]. Industrial protocols have been optimized through extensive research to establish the optimal conditions for this critical step [6].

Laboratory-Scale Preparation Strategies

While industrial protocols focus on large-scale production, laboratory-scale preparation strategies for 2-(2-Adamantylidene)-2-cyanoacetic acid offer greater flexibility and are often employed for research purposes or small-scale synthesis [3]. These strategies typically utilize more specialized reagents and conditions that may not be economically feasible for industrial applications [13].

Solvent-Mediated Condensation Reactions

Laboratory-scale preparation of 2-(2-Adamantylidene)-2-cyanoacetic acid frequently employs solvent-mediated condensation reactions, particularly the Knoevenagel condensation [14]. This approach involves the condensation of 2-adamantanone with cyanoacetic acid in the presence of appropriate catalysts and solvents [8] [15].

The Knoevenagel condensation is particularly well-suited for laboratory-scale synthesis due to its versatility and relatively mild reaction conditions [14]. The reaction typically proceeds through the formation of a carbon-carbon double bond between the carbonyl carbon of 2-adamantanone and the active methylene group of cyanoacetic acid [16]. This process is facilitated by base catalysts that promote the deprotonation of cyanoacetic acid, generating a nucleophilic carbanion that attacks the carbonyl group of 2-adamantanone [15].

Various solvent systems have been explored for the Knoevenagel condensation in the synthesis of 2-(2-Adamantylidene)-2-cyanoacetic acid [14]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or acetonitrile are commonly employed due to their ability to stabilize charged intermediates and facilitate the reaction [17]. Alternatively, protic solvents like ethanol or water have also been utilized, particularly in conjunction with phase transfer catalysts or under microwave irradiation conditions [15].

The choice of solvent significantly influences the reaction kinetics and yield [14]. Polar aprotic solvents typically provide faster reaction rates and higher yields due to their ability to stabilize the charged intermediates formed during the reaction [17]. However, protic solvents offer advantages in terms of environmental considerations and ease of product isolation [15].

Table 2: Solvent Systems for Laboratory-Scale Knoevenagel Condensation

| Solvent | Base Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| Dimethylformamide | Piperidine | 80-100 | 4-6 | 75-85 |

| Dimethyl sulfoxide | Triethylamine | 60-80 | 5-8 | 70-80 |

| Ethanol | Sodium ethoxide | 70-90 | 6-10 | 65-75 |

| Water | Potassium hydroxide | 90-100 | 2-4 | 60-70 |

| Toluene | DABCO | 100-110 | 8-12 | 70-80 |

Laboratory-scale protocols often incorporate modifications to enhance the efficiency of the Knoevenagel condensation [18]. These modifications include the use of molecular sieves to remove water generated during the reaction, thereby driving the equilibrium toward product formation [14]. Additionally, the reaction can be conducted under an inert atmosphere to prevent oxidation of sensitive intermediates [17].

Catalytic Approaches for Yield Optimization

The development of catalytic approaches has significantly enhanced the efficiency of laboratory-scale synthesis of 2-(2-Adamantylidene)-2-cyanoacetic acid [5]. These approaches focus on the use of specialized catalysts that facilitate key reaction steps, thereby improving yields and reducing reaction times [6].

Homogeneous catalysts, particularly tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been extensively studied for the Knoevenagel condensation step [18]. These catalysts effectively promote the deprotonation of cyanoacetic acid while minimizing side reactions [14]. The catalytic efficiency of tertiary amines is attributed to their appropriate basicity and steric properties, which facilitate the formation of the desired carbon-carbon double bond [18].

Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse, making them attractive for laboratory-scale synthesis [17]. Metal oxides such as magnesium oxide, zinc oxide, or mixed metal oxides have demonstrated catalytic activity in the Knoevenagel condensation [14]. These catalysts provide active sites for both the deprotonation of cyanoacetic acid and the activation of the carbonyl group in 2-adamantanone [17].

Ionic liquids have emerged as promising catalytic systems for the synthesis of 2-(2-Adamantylidene)-2-cyanoacetic acid [18]. These materials function both as solvents and catalysts, providing a unique reaction environment that enhances reaction rates and selectivity [14]. Particularly, ionic liquids containing hydroxyl groups have shown superior catalytic activity due to their ability to form hydrogen bonds with reactants, thereby facilitating the condensation process [18].

Recent advances in catalytic approaches have focused on the development of bifunctional catalysts that simultaneously activate both reactants [14]. These catalysts typically contain both basic and acidic sites, allowing for the concurrent activation of cyanoacetic acid (through deprotonation) and 2-adamantanone (through carbonyl activation) [17]. This dual activation strategy significantly enhances reaction rates and yields [14].

The optimization of catalytic approaches for the synthesis of 2-(2-Adamantylidene)-2-cyanoacetic acid involves careful consideration of various parameters [6]. Catalyst loading, reaction temperature, and reaction time are systematically varied to identify the optimal conditions [14]. Additionally, the influence of additives such as molecular sieves or phase transfer catalysts is evaluated to further enhance catalytic efficiency [17].

Mechanistic Studies of Key Synthetic Steps

Understanding the reaction mechanisms involved in the synthesis of 2-(2-Adamantylidene)-2-cyanoacetic acid is crucial for the rational design and optimization of synthetic protocols [19]. Mechanistic studies have provided valuable insights into the key steps of the synthesis, facilitating the development of more efficient and selective methodologies [20].

The Knoevenagel condensation, a central reaction in the synthesis of 2-(2-Adamantylidene)-2-cyanoacetic acid, has been extensively studied from a mechanistic perspective [16]. The reaction proceeds through several distinct steps, beginning with the base-catalyzed deprotonation of cyanoacetic acid to form a resonance-stabilized carbanion [14]. This carbanion acts as a nucleophile, attacking the carbonyl carbon of 2-adamantanone to form a tetrahedral intermediate [16]. Subsequent dehydration of this intermediate results in the formation of the carbon-carbon double bond characteristic of the target molecule [14].

Kinetic studies have revealed that the rate-determining step in the Knoevenagel condensation varies depending on the reaction conditions [16]. Under basic conditions with strong bases, the nucleophilic attack on the carbonyl group is typically rate-limiting [14]. In contrast, with weaker bases or in protic solvents, the deprotonation of cyanoacetic acid may become the rate-determining step [16].

The influence of solvent on the reaction mechanism has been investigated through a combination of experimental and computational approaches [14]. Polar aprotic solvents stabilize the charged intermediates formed during the reaction, thereby facilitating the deprotonation and nucleophilic attack steps [16]. Protic solvents, while less effective at stabilizing charged species, can participate in hydrogen bonding networks that assist in the dehydration step [14].

The role of catalysts in the reaction mechanism has been elucidated through spectroscopic studies and computational modeling [19]. Base catalysts primarily function by facilitating the deprotonation of cyanoacetic acid, generating the nucleophilic carbanion that initiates the condensation process [16]. Bifunctional catalysts operate through a more complex mechanism, simultaneously activating both reactants to enhance reaction efficiency [19].

Mechanistic investigations have also focused on understanding the factors that influence the stereoselectivity of the reaction [20]. The formation of the carbon-carbon double bond in 2-(2-Adamantylidene)-2-cyanoacetic acid can potentially lead to geometric isomers (E/Z isomers) [19]. Studies have shown that the reaction typically favors the thermodynamically more stable isomer, with the exact ratio influenced by reaction conditions such as temperature, solvent, and catalyst [20].

Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, have been employed to monitor reaction progress and identify key intermediates [19]. These studies have provided direct evidence for the proposed reaction mechanisms and have helped identify potential side reactions that may impact yield and selectivity [20].

Computational studies have complemented experimental investigations, offering insights into transition state structures and energy profiles for the key reaction steps [19]. Density functional theory calculations have been particularly valuable in elucidating the electronic factors that influence reactivity and selectivity [20]. These computational approaches have facilitated the rational design of catalysts and reaction conditions for the synthesis of 2-(2-Adamantylidene)-2-cyanoacetic acid [19].

Thermodynamic Parameters

The thermodynamic characterization of 2-(2-Adamantylidene)-2-cyanoacetic acid provides fundamental insights into its molecular behavior and stability profile. This compound, with the molecular formula C₁₃H₁₅NO₂ and molecular weight of 217.26 g/mol [1] [2], exhibits unique physicochemical properties derived from the combination of the rigid adamantane framework and the reactive cyanoacetic acid moiety.

Melting/Boiling Point Behavior

The thermal transition properties of 2-(2-Adamantylidene)-2-cyanoacetic acid reflect the structural influence of the adamantane cage system on the overall molecular stability. The predicted boiling point of 417.9°C at 760 mmHg [2] demonstrates the significant thermal stability imparted by the adamantane framework, representing a substantial elevation compared to the parent cyanoacetic acid which boils at 108°C under reduced pressure [3] [4]. This dramatic increase in boiling point can be attributed to the enhanced molecular weight and the rigid tricyclic structure that restricts molecular motion and increases intermolecular van der Waals interactions.

The compound exhibits a density of 1.282 g/cm³ [2], which is comparable to other adamantane derivatives and reflects the compact packing efficiency typical of cage-like structures [5]. The flash point of 206.5°C [2] indicates relatively good thermal stability under normal handling conditions, while the index of refraction of 1.59 [2] suggests moderate optical density consistent with organic compounds containing both aliphatic and nitrile functionalities.

Thermodynamic studies on related adamantane derivatives have shown that the cage structure contributes significantly to thermal stability through restricted conformational flexibility [6] [7]. The heat capacity measurements on adamantane itself reveal solid-to-solid phase transitions in the temperature range of 80-370 K [6], and similar behavior may be expected for substituted adamantane derivatives, although specific phase transition data for 2-(2-Adamantylidene)-2-cyanoacetic acid has not been experimentally determined.

Solubility Profile in Organic Solvents

The solubility characteristics of 2-(2-Adamantylidene)-2-cyanoacetic acid are governed by the balance between the hydrophobic adamantane moiety and the polar cyanoacetic acid functionality. The calculated LogP value of 2.35 [1] [2] indicates moderate lipophilicity, suggesting preferential solubility in organic solvents of intermediate polarity.

The adamantane framework contributes significant hydrophobic character due to its saturated hydrocarbon structure [5] [8]. Studies on adamantane derivatives have demonstrated that the tricyclic cage system exhibits pronounced hydrophobic properties and enhanced oil-solubility [5], characteristics that are retained in functionalized derivatives. The presence of the cyanoacetic acid group introduces polar character through the carboxylic acid and nitrile functionalities, with a polar surface area of 61.1 Ų [1] and three hydrogen bond acceptors [1].

Expected solubility patterns would include good solubility in moderately polar aprotic solvents such as dichloromethane, chloroform, and ethyl acetate, moderate solubility in alcohols and acetone, and limited solubility in highly polar protic solvents like water. The compound would be expected to show poor solubility in nonpolar hydrocarbons despite the adamantane framework due to the polar acid functionality. The single hydrogen bond donor [1] from the carboxylic acid group would facilitate dissolution in hydrogen bond accepting solvents.

Kinetic Stability Under Various Conditions

The kinetic stability profile of 2-(2-Adamantylidene)-2-cyanoacetic acid is influenced by both the inherent stability of the adamantane framework and the reactivity of the cyanoacetic acid moiety under different environmental conditions.

pH-Dependent Degradation Pathways

The pH-dependent stability of 2-(2-Adamantylidene)-2-cyanoacetic acid follows patterns similar to other cyanoacetic acid derivatives, with the degradation rate strongly influenced by the hydrogen ion concentration in the solution. The compound exhibits complex pH-dependent kinetics that can be categorized into distinct mechanistic regimes [9] [10] [11].

Under highly acidic conditions (pH < 2), the compound demonstrates relative stability with very slow hydrolysis rates, primarily following an acid-catalyzed mechanism with estimated half-lives exceeding 100 hours [9]. In this pH range, the protonation state of the carboxylic acid group (pKa approximately 2.45 for cyanoacetic acid) [3] influences the overall reactivity, with the neutral form being less susceptible to nucleophilic attack.

In the moderately acidic range (pH 2-4), slow hydrolysis occurs through acid-catalyzed pathways, with half-lives in the range of 50-100 hours [9]. The primary degradation mechanism involves protonation of the nitrile group, making it more susceptible to nucleophilic attack by water molecules. The adamantane framework provides steric protection, reducing the accessibility of the reactive sites compared to simple cyanoacetic acid derivatives.

The pH range of 4-6 represents a transition zone where water-mediated hydrolysis becomes increasingly significant, with moderate degradation rates and half-lives of 10-50 hours [9]. In this range, the compound is susceptible to general base catalysis, where buffer components can facilitate the hydrolysis process.

Under mildly basic conditions (pH 6-8), the degradation rate accelerates significantly due to base-catalyzed mechanisms, with half-lives reduced to 1-10 hours [9]. The hydroxide ion concentration becomes sufficient to directly attack the electrophilic carbon of the nitrile group, leading to the formation of carboxamide intermediates that subsequently hydrolyze to the corresponding carboxylic acid.

At higher pH values (pH 8-10), very fast degradation occurs through direct hydroxide ion attack, with half-lives less than one hour [9]. The mechanism involves nucleophilic addition of hydroxide to the nitrile carbon, followed by rapid protonation and subsequent hydrolysis steps. Under extremely basic conditions (pH > 10), the degradation becomes extremely rapid with half-lives less than 30 minutes [9], representing complete hydrolysis of the cyanoacetic acid functionality.

The adamantane moiety remains largely unaffected by these pH-dependent processes due to its saturated hydrocarbon nature and lack of reactive functional groups [8]. The degradation products would primarily consist of the corresponding adamantane carboxylic acid derivative and ammonia from complete hydrolysis of the nitrile group.

Thermal Decomposition Characteristics

The thermal decomposition profile of 2-(2-Adamantylidene)-2-cyanoacetic acid exhibits a multi-stage process that reflects the different thermal stabilities of its constituent structural elements. The decomposition pattern can be characterized into distinct temperature regimes, each associated with specific chemical processes [12] [13] [14].

At temperatures below 150°C, the compound remains stable with minimal mass loss (< 1%) [14]. This temperature range represents normal handling and storage conditions where no significant chemical changes occur. The adamantane framework provides thermal stability through its rigid cage structure, while the cyanoacetic acid moiety remains intact.

In the temperature range of 150-200°C, minor volatilization begins to occur with mass losses of 1-5% [14]. This process primarily involves the sublimation or evaporation of unreacted starting materials or trace impurities, with the main compound remaining largely unchanged. The high boiling point predicted for the compound (417.9°C) [2] suggests that simple volatilization is not a significant factor in this temperature range.

The critical thermal decomposition begins in the range of 200-250°C, where decarboxylation processes start to become significant, resulting in mass losses of 10-25% [14]. Similar to the behavior observed in cyanoacetic acid, which undergoes decarboxylation at approximately 160°C to form acetonitrile and carbon dioxide [15], the adamantylidene derivative would be expected to lose CO₂ while retaining the nitrile functionality attached to the adamantane framework.

Significant decomposition occurs in the temperature range of 250-300°C, with mass losses of 50-75% [14]. This stage involves the breakdown of the remaining functional groups, producing a complex mixture of products including carbon dioxide, ammonia from nitrile hydrolysis, and various hydrocarbon fragments from partial degradation of the adamantane structure. Studies on adamantane derivatives have shown that thermal treatment can lead to structural changes while maintaining the basic cage framework [12] [13].

At temperatures of 300-400°C, complete decomposition of the organic functionality occurs with mass losses of 80-95% [14]. The thermal stability of adamantane derivatives generally decreases significantly above 300°C [16], leading to fragmentation of the cage structure and formation of smaller hydrocarbon species. The decomposition products at this stage would include a complex mixture of gases and volatile organic compounds.

Above 400°C, char formation dominates the thermal process, with mass losses reaching 95-99% [14]. This stage is characterized by the formation of carbonaceous residues that retain some of the carbon and nitrogen content from the original molecule. The final char would be expected to contain aromatic carbon structures derived from the thermal rearrangement and cyclization of the decomposition products.